REACTION_CXSMILES
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Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[Cl:9].C([Li])CCC.[C:15]([N:22]1[CH2:26][CH2:25][C:24](=[O:27])[CH2:23]1)([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16]>O1CCCC1>[Cl:9][C:3]1[C:4]([Cl:8])=[CH:5][CH:6]=[CH:7][C:2]=1[C:24]1([OH:27])[CH2:25][CH2:26][N:22]([C:15]([O:17][C:18]([CH3:20])([CH3:19])[CH3:21])=[O:16])[CH2:23]1
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Name
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|
Quantity
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2.1 g
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Type
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reactant
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Smiles
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BrC1=C(C(=CC=C1)Cl)Cl
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Name
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Quantity
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3.7 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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|
Quantity
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1.13 g
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Type
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reactant
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Smiles
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C(=O)(OC(C)(C)C)N1CC(CC1)=O
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Name
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Quantity
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40 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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Quantity
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10 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Preparation
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Type
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CUSTOM
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Details
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Purified by flash column chromatography on silica gel (isooctane/ethyl acetate, 4:1 to 1:1)
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Name
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Type
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Smiles
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ClC1=C(C=CC=C1Cl)C1(CN(CC1)C(=O)OC(C)(C)C)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |